Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide)
CAS No.: 20021-01-6
Cat. No.: VC18410904
Molecular Formula: C34H46Br2N4O6P2
Molecular Weight: 828.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20021-01-6 |
|---|---|
| Molecular Formula | C34H46Br2N4O6P2 |
| Molecular Weight | 828.5 g/mol |
| IUPAC Name | 2-(diphenoxyphosphorylamino)ethyl-[2-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;dibromide |
| Standard InChI | InChI=1S/C34H46N4O6P2.2BrH/c1-37(2,27-25-35-45(39,41-31-17-9-5-10-18-31)42-32-19-11-6-12-20-32)29-30-38(3,4)28-26-36-46(40,43-33-21-13-7-14-22-33)44-34-23-15-8-16-24-34;;/h5-24H,25-30H2,1-4H3,(H,35,39)(H,36,40);2*1H/q+2;;/p-2 |
| Standard InChI Key | MYALFNNUSMRIGS-UHFFFAOYSA-L |
| Canonical SMILES | C[N+](C)(CCNP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)CC[N+](C)(C)CCNP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4.[Br-].[Br-] |
Introduction
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is a complex organic compound with a unique molecular structure that includes a central ethylene group flanked by two dimethylammonium groups and two diphenylphosphonoamino moieties. Its chemical formula is C34H46Br2N4O6P2, and it has a CAS number of 20021-01-6 . This compound is notable for its potential applications in pharmaceuticals and materials science due to its biological activities and chemical properties.
Biological Activities and Applications
This compound exhibits significant biological activities, including antimicrobial properties against certain bacteria and fungi. The phosphonoamino groups may interact with biological systems, influencing cellular signaling pathways or enzyme activities. Potential applications include:
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Pharmaceuticals: Due to its antimicrobial properties and potential interactions with biological systems.
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Materials Science: Its unique chemical properties make it suitable for various applications in materials synthesis and modification.
Comparison with Similar Compounds
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) shares structural similarities with other compounds but stands out due to its specific phosphonoamino functionality. A comparison with similar compounds highlights its unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) | Longer alkyl chain | Enhanced lipophilicity, improved membrane penetration |
| Hexamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) | Intermediate chain length | Potentially different biological activity profile |
| Dodecyldimethylbenzyl ammonium bromide | Benzyl group instead of diphenyl | Known for strong surfactant properties |
Research Findings and Future Directions
Research on Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) has revealed its potential in various biological applications. Further studies are needed to fully explore its therapeutic potential and to understand its interactions with biological systems at a molecular level. This could involve investigating its effects on specific cellular pathways and its efficacy in combination therapies.
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